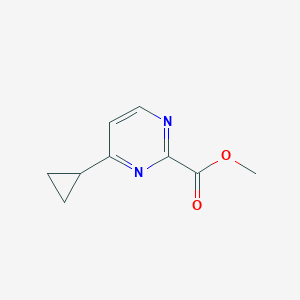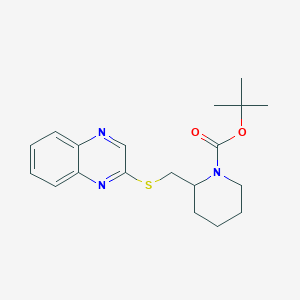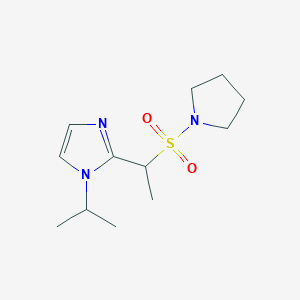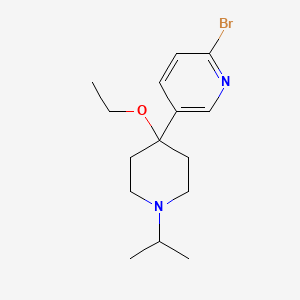
1-(2-isopropylthiazol-5-yl)-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine typically involves the nucleophilic addition reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for the development of new therapeutic agents
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in treating various diseases, such as cancer, Alzheimer’s disease, and diabetes
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators
Wirkmechanismus
The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects in diseases such as cancer and Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C9H16N2S |
|---|---|
Molekulargewicht |
184.30 g/mol |
IUPAC-Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H16N2S/c1-6(2)9-11-5-8(12-9)7(3)10-4/h5-7,10H,1-4H3 |
InChI-Schlüssel |
NCLUYTZHYIZITD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(S1)C(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)




![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)


![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)

